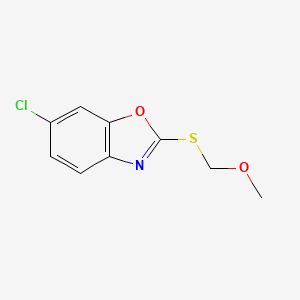
2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide, also known as DMTSO, is a chemical compound that has been widely used in scientific research. DMTSO is a sulfoxide compound that has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide is not fully understood. However, it is believed that 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide acts as a reducing agent due to the presence of a sulfur atom in its structure. 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide can reduce disulfide bonds in proteins, which can affect the protein's function. 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide can also scavenge free radicals, which can protect cells from oxidative stress.
Biochemical and Physiological Effects:
2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including superoxide dismutase and catalase. 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide has also been shown to protect cells from oxidative stress and reduce inflammation. Additionally, 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide has been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide has several advantages for lab experiments. It is a relatively cheap and easy-to-obtain compound that can be used in a wide range of applications. 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide is also stable and has a long shelf life. However, 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide has some limitations. It has a strong odor and can cause skin irritation. Additionally, 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide can interfere with certain assays, such as the Bradford assay.
Future Directions
For the use of 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide in scientific research include the development of new drugs and cryopreservation methods.
Synthesis Methods
2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide can be synthesized using various methods. One of the most common methods is the reaction of 2,2-dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane with hydrogen peroxide. This reaction produces 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide as a white crystalline solid with a melting point of 116-117°C. The purity of 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide can be improved by recrystallization from ethanol.
Scientific Research Applications
2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide has been extensively used in scientific research due to its unique properties. It has been used as a solvent and a reducing agent in various chemical reactions. 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide has also been used in the synthesis of various compounds, including heterocyclic compounds and peptides. Additionally, 2,2-Dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide has been used as a cryoprotectant for the preservation of biological samples.
properties
IUPAC Name |
2,2-dimethyl-4-thiophen-2-ylsulfonyl-1,4-thiazinane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S3/c1-10(2)8-11(5-7-16(10)12)17(13,14)9-4-3-6-15-9/h3-4,6H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQDUNSPDYGKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1=O)S(=O)(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583230.png)

![5-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583250.png)
![1-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7583253.png)
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583254.png)






![5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583291.png)
![3-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide](/img/structure/B7583299.png)